molecular formula C6H10N2S B3022316 Methyl-(4-methyl-thiazol-2-ylmethyl)-amine CAS No. 644950-37-8

Methyl-(4-methyl-thiazol-2-ylmethyl)-amine

Cat. No. B3022316
CAS RN: 644950-37-8
M. Wt: 142.22 g/mol
InChI Key: KMGBNXQVTATQAD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “Methyl-(4-methyl-thiazol-2-ylmethyl)-amine” are not explicitly mentioned in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like molecular weight, solubility, melting point, boiling point, etc. Unfortunately, specific physical and chemical properties for “Methyl-(4-methyl-thiazol-2-ylmethyl)-amine” are not provided in the searched resources .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The unique structure of N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine has attracted attention in drug development. Researchers explore its potential as a scaffold for designing novel pharmaceuticals. Notable examples include anticonvulsant drugs like Rufinamide, broad-spectrum cephalosporin antibiotics, and anticancer agents. The compound’s stability, aromatic character, and hydrogen bonding ability contribute to its suitability for drug design .

Click Chemistry and Bioconjugation

The “click chemistry” approach, which involves efficient and selective reactions, has been applied to synthesize N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides. These derivatives exhibit antiproliferative activity against human breast tumor cells. The 1,2,3-triazole core serves as a versatile linker in bioconjugation studies .

Supramolecular Chemistry and Materials Science

1,2,3-Triazoles, including our compound of interest, play a crucial role in supramolecular chemistry. Their high chemical stability and dipole moment make them valuable building blocks for constructing functional materials. Researchers explore their use in sensors, catalysts, and molecular recognition systems .

Antifungal Activity

Certain 1,2,3-triazole derivatives exhibit antifungal properties. For instance, (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one has been investigated for its antifungal potential. These compounds may find applications in treating fungal infections .

Neuroscience Research

While not directly related to our compound, the broader class of 1,2,3-triazoles has been studied in neuroscience. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and tetrahydroisoquinoline (TIQ) derivatives impact dopaminergic neurons. Understanding their effects contributes to neuroprotective strategies .

Biological Activity Beyond Pharmaceuticals

Beyond drug development, 1,2,3-triazoles have applications in food additives, cosmetic formulations, and other industrial contexts. Their diverse biological activities continue to inspire research across various scientific disciplines .

properties

IUPAC Name

N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5-4-9-6(8-5)3-7-2/h4,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGBNXQVTATQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-(4-methyl-thiazol-2-ylmethyl)-amine

Synthesis routes and methods

Procedure details

Ti(OiPR)4 (1.3 eq) was added with stirring to MeNH2 (2.0 M in MeOH, 3 eq) at 0° C. under Ar. After 15 min. 4-methylthiazole-2-carbaldehyde (1 eq) was added, and the solution was stirred for 2-3 h. NaBH4 (1.4 eq, in batches if large scale) was added and stirred at 0° C. to RT overnight, followed by solvent removal in vacuo. The residue was diluted with water/CH2Cl2, and a white ppt formed. The mixture was then filtered through Celite to remove the white ppt and the layers were separated. The aqueous layer was extracted with CH2Cl2 (×3) and the combined organics were dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo to give the crude product. Purification via column chromatography yielded the pure product in 80-90% yield.
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Ti(OiPR)4
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80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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